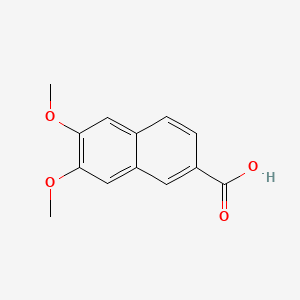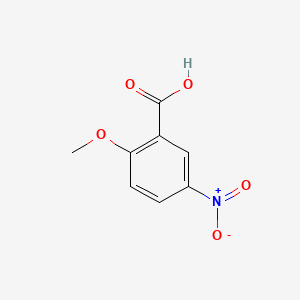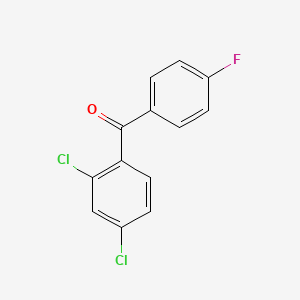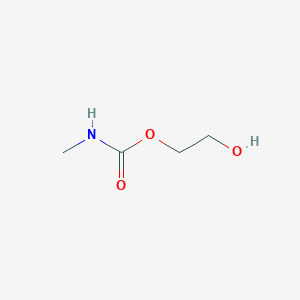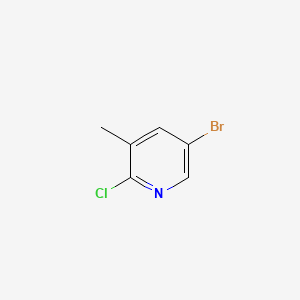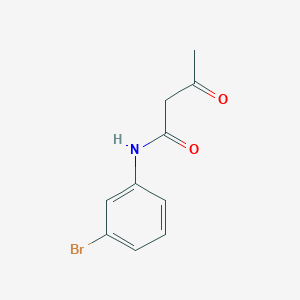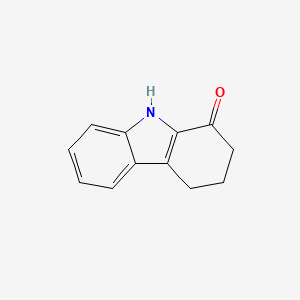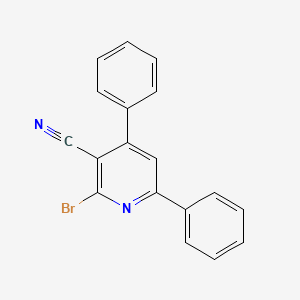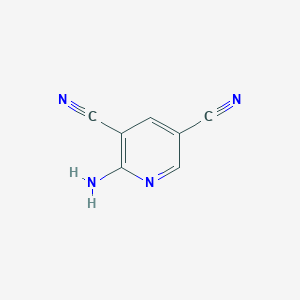
2-Aminopyridine-3,5-dicarbonitrile
概要
説明
2-Aminopyridine-3,5-dicarbonitrile, also known as 2-APDC, is an organic compound that has been studied for its potential applications in the scientific and medical fields. It is a derivative of the pyridine family, and is composed of two nitrogen atoms, one carbon atom, and three hydrogen atoms. 2-APDC is a colorless liquid at room temperature, and is soluble in water and a variety of organic solvents.
科学的研究の応用
Prion Inhibition
2-Aminopyridine-3,5-dicarbonitrile compounds are notable for their role in prion research. They have been identified as mimetics of dominant-negative prion protein mutants and can inhibit prion replication in cultured cells. A study conducted by May et al. (2007) explored the structure-activity relationship of these compounds, identifying variants with significantly improved bioactivity against prion replication (May et al., 2007).
Alzheimer's and Neuronal Vascular Diseases
This compound derivatives have been investigated for their potential in treating Alzheimer's and neuronal vascular diseases. Samadi et al. (2010) synthesized and evaluated the pharmacological properties of these molecules, finding them to be modest inhibitors of acetylcholinesterase and butyrylcholinesterase, which play key roles in Alzheimer's disease (Samadi et al., 2010).
Pharmaceutical and Medicinal Applications
The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, as reported by Grigor’ev et al. (2015), indicates the wide range of pharmaceutical, biological, and medicinal applications of these compounds. They are currently viewed as a 'privileged scaffold' due to their potential therapeutic applications (Grigor’ev et al., 2015).
Antibacterial Activity
Koszelewski et al. (2021) conducted a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, exploring their potential as new antimicrobial drugs. The study emphasized finding the most biologically active structures against different types of Gram-stained bacteria (Koszelewski et al., 2021).
Corrosion Inhibition
This compound derivatives have also been evaluated for their corrosion inhibition properties. Mahmoud and El-Sewedy (2018) synthesized a range of these derivatives and found them to have a significant inhibitory effect on corrosion (Mahmoud & El-Sewedy, 2018).
Safety and Hazards
将来の方向性
The derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold are widely used in the synthesis of biologically active compounds . Therefore, the future directions of 2-Aminopyridine-3,5-dicarbonitrile could involve further exploration of its potential uses in the synthesis of biologically active compounds .
作用機序
Target of Action
The primary target of 2-Aminopyridine-3,5-dicarbonitrile is the human adenosine A2B receptor (hA2B AR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation and immune responses .
Mode of Action
This compound interacts with the hA2B AR, displaying EC50 values in the range of 9-350 nM . Most of the compounds behave as partial agonists, with the exception of 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide, which shows a full agonist profile . The interaction of this compound with the hA2B AR leads to changes in the receptor’s activity, which can influence various cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with the ha2b ar can influence various cellular processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A study on the structure-activity relationship of prion inhibition by this compound-based compounds includes in vitro pharmacokinetics .
Result of Action
The interaction of this compound with the hA2B AR can lead to changes in the receptor’s activity, influencing various cellular processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives is often carried out using pseudo-four-component reactions by condensation of malononitrile molecules with thiols and aldehydes . The efficiency of these reactions can be influenced by factors such as temperature and the presence of certain catalysts .
生化学分析
Biochemical Properties
2-Aminopyridine-3,5-dicarbonitrile has been synthesized by the reaction of primary and secondary amines with 4-amino-6-aryl-2-chloropyridine-3,5-dicarbonitriles . The spectral luminescent properties of the compound showed the presence of fluorescence in solutions .
Cellular Effects
This compound has been found to interact with A2B adenosine receptors . A related this compound derivative activates the A1 adenosine receptor with a preference for Gs-coupled AC activation over Gq-coupled signaling .
Molecular Mechanism
It has been identified as a mimetic of dominant-negative prion protein mutants and has been shown to inhibit prion replication in cultured cells .
Metabolic Pathways
It is known that 2-aminopyridine compounds are used in the synthesis of diverse biological molecules .
特性
IUPAC Name |
2-aminopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXGBMEWRIPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304375 | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78473-10-6 | |
| Record name | 78473-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Aminopyridine-3,5-dicarbonitrile impact prion replication?
A1: While the exact mechanism remains under investigation, research suggests that this compound derivatives act as mimetics of dominant-negative prion protein mutants []. These mutants are known to interfere with the conversion of the normal prion protein (PrPC) into the infectious isoform (PrPSc), thereby inhibiting prion replication [].
Q2: What are the key structural features of this compound derivatives that influence their antiprion activity?
A2: A comprehensive structure-activity relationship (SAR) study revealed that modifications to the 6-position of the this compound scaffold significantly impact its antiprion activity []. The study identified compounds with improved potency against PrPSc replication compared to earlier derivatives []. Further details on the specific modifications and their impact on activity can be found in the research article.
Q3: What are the future directions for research on this compound as a potential therapeutic for prion diseases?
A3: Researchers have identified this compound derivatives with improved antiprion activity and pharmacokinetic profiles suitable for in vivo studies []. The next step involves evaluating these optimized compounds in animal models of prion disease to assess their efficacy and safety in a living system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
